molecular formula C15H10INO2 B15335873 4-((5-Amino-2-iodophenyl)ethynyl)benzoic acid

4-((5-Amino-2-iodophenyl)ethynyl)benzoic acid

Cat. No.: B15335873
M. Wt: 363.15 g/mol
InChI Key: KHDIRKOCSLGAEJ-UHFFFAOYSA-N
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Description

4-((5-Amino-2-iodophenyl)ethynyl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with an ethynyl group, which is further substituted with a 5-amino-2-iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Amino-2-iodophenyl)ethynyl)benzoic acid typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-((5-Amino-2-iodophenyl)ethynyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated products.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the iodine atom can produce various substituted benzoic acid derivatives.

Scientific Research Applications

4-((5-Amino-2-iodophenyl)ethynyl)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein labeling due to its iodine atom, which can be detected using radiolabeling techniques.

    Industry: Used in the development of advanced materials and as a precursor in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((5-Amino-2-iodophenyl)ethynyl)benzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or proteins, affecting their function. The iodine atom can facilitate radiolabeling, allowing researchers to track the compound’s distribution and interactions within biological systems. The ethynyl group can participate in various chemical reactions, enabling the compound to act as a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-((5-Amino-2-bromophenyl)ethynyl)benzoic acid
  • 4-((5-Amino-2-chlorophenyl)ethynyl)benzoic acid
  • 4-((5-Amino-2-fluorophenyl)ethynyl)benzoic acid

Uniqueness

4-((5-Amino-2-iodophenyl)ethynyl)benzoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and the ability to participate in radiolabeling. This makes it particularly useful in biological and medical research, where tracking and imaging are essential.

Properties

Molecular Formula

C15H10INO2

Molecular Weight

363.15 g/mol

IUPAC Name

4-[2-(5-amino-2-iodophenyl)ethynyl]benzoic acid

InChI

InChI=1S/C15H10INO2/c16-14-8-7-13(17)9-12(14)6-3-10-1-4-11(5-2-10)15(18)19/h1-2,4-5,7-9H,17H2,(H,18,19)

InChI Key

KHDIRKOCSLGAEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=C(C=CC(=C2)N)I)C(=O)O

Origin of Product

United States

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